molecular formula C17H14FN3O3S B2943962 (2-fluorophenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851808-66-7

(2-fluorophenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No. B2943962
CAS RN: 851808-66-7
M. Wt: 359.38
InChI Key: ZOJYKJQDFCULPD-UHFFFAOYSA-N
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Description

(2-fluorophenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In

Scientific Research Applications

Fluorinated Compound Synthesis

Fluorination of fluorophores, including compounds with structural similarities to the specified chemical, can significantly enhance their photostability and improve spectroscopic properties. For instance, the synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones involves nucleophilic aromatic substitution reactions, highlighting scalable access to known and novel precursors for fluorinated analogs of fluorescein and rhodamine. Such compounds exhibit high fluorescence with tunable absorption and emission spectra, facilitating novel applications in fluorophore development (Woydziak, Fu, & Peterson, 2012).

Catalyst-Free Synthesis

A catalyst- and solvent-free synthesis approach has been developed for regioselective synthesis of related 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide derivatives. Utilizing microwave-assisted Fries rearrangement, this method underscores an efficient route to heterocyclic amides, demonstrating an advancement in sustainable chemical synthesis practices (Moreno-Fuquen et al., 2019).

Luminescence Sensitization

The use of thiophenyl-derivatized nitrobenzoic acid ligands as potential sensitizers for Eu(III) and Tb(III) luminescence offers insights into the development of novel luminescent materials. These compounds provide a basis for exploring the efficiency of sensitization and the quantum yield of luminescent lanthanide complexes, with implications for material science and photonic applications (Viswanathan & Bettencourt-Dias, 2006).

Difluorocarbene Utilization

The utilization of fluoroform as a source of difluorocarbene for synthesizing N-CF2H heterocycles highlights a methodological advancement in incorporating fluorine into complex organic molecules. This technique opens avenues for developing new materials and pharmaceuticals with enhanced properties due to the presence of fluorine atoms (Thomoson, Wang, & Dolbier, 2014).

Fluorescent Labeling Reagents

The development of fluorescent labeling reagents, such as 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole, for high-performance liquid chromatography of amino acids, represents a critical tool in bioanalytical chemistry, enabling sensitive detection and quantification of biological molecules (Watanabe & Imai, 1981).

Mechanism of Action

properties

IUPAC Name

(2-fluorophenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O3S/c18-15-7-2-1-6-14(15)16(22)20-9-8-19-17(20)25-11-12-4-3-5-13(10-12)21(23)24/h1-7,10H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOJYKJQDFCULPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-fluorophenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

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